molecular formula C17H12N4S B6053139 2,6-di-4-pyridinylthieno[2,3-b]pyridin-3-amine

2,6-di-4-pyridinylthieno[2,3-b]pyridin-3-amine

Cat. No.: B6053139
M. Wt: 304.4 g/mol
InChI Key: UOCLTUVZQDONIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-di-4-pyridinylthieno[2,3-b]pyridin-3-amine, also known as DPTA, is a small molecule that has gained attention in the field of medicinal chemistry due to its potential as a therapeutic agent. DPTA is a heterocyclic compound that contains both pyridine and thienopyridine rings, and its unique structure has led to investigations into its biological activity.

Mechanism of Action

The exact mechanism of action of 2,6-di-4-pyridinylthieno[2,3-b]pyridin-3-amine is not fully understood, but it is believed to act through multiple pathways. One proposed mechanism involves the inhibition of DNA synthesis in cancer cells, leading to cell death. Additionally, this compound may act as an antioxidant, reducing oxidative stress and inflammation in cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound has been reported to induce apoptosis, or programmed cell death. Additionally, this compound has been shown to reduce the expression of pro-inflammatory cytokines in animal models, suggesting its potential as an anti-inflammatory agent.

Advantages and Limitations for Lab Experiments

One advantage of using 2,6-di-4-pyridinylthieno[2,3-b]pyridin-3-amine in lab experiments is its relatively simple synthesis method, allowing for easy production of the compound. Additionally, this compound has been shown to have low toxicity in animal models, suggesting its potential as a safe therapeutic agent. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Future Directions

There are several potential future directions for research on 2,6-di-4-pyridinylthieno[2,3-b]pyridin-3-amine. One area of investigation could be the development of this compound analogs with improved solubility and bioavailability. Additionally, further studies could investigate the potential of this compound as a therapeutic agent for other diseases, such as neurodegenerative disorders. Finally, investigations into the mechanism of action of this compound could lead to a better understanding of its biological activity and potential applications.

Synthesis Methods

2,6-di-4-pyridinylthieno[2,3-b]pyridin-3-amine can be synthesized using a variety of methods, including palladium-catalyzed cross-coupling reactions and Suzuki-Miyaura coupling reactions. One common synthesis method involves the reaction of 2,6-dibromo-4-chloropyridine with 2-thiophenecarbaldehyde in the presence of a palladium catalyst.

Scientific Research Applications

2,6-di-4-pyridinylthieno[2,3-b]pyridin-3-amine has been studied for its potential as an anticancer agent, with several studies reporting its ability to inhibit the growth of cancer cells in vitro. Additionally, this compound has been investigated for its potential as an anti-inflammatory agent, with some studies reporting its ability to reduce inflammation in animal models.

Properties

IUPAC Name

2,6-dipyridin-4-ylthieno[2,3-b]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4S/c18-15-13-1-2-14(11-3-7-19-8-4-11)21-17(13)22-16(15)12-5-9-20-10-6-12/h1-10H,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOCLTUVZQDONIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C(=C(S2)C3=CC=NC=C3)N)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.